Adenanthin is a natural ent-kaurane diterpenoid compound primarily isolated from the leaves of Isodon adenanthus, a medicinal herb traditionally used in Chinese medicine. [, , ] Adenanthin belongs to the class of diterpenoids, which are a large and diverse group of natural products derived from a precursor molecule called geranylgeranyl pyrophosphate. [, ] In scientific research, Adenanthin has garnered significant attention for its potential biological activities, particularly its ability to induce differentiation in leukemia cells and its inhibitory effects on certain antioxidant enzymes, notably peroxiredoxins (PRDXs). [, , , , ]
The synthesis of adenanthin can be achieved through several methods, including extraction from natural sources and total synthesis in the laboratory.
Total synthesis methods have also been explored, although they are less common due to the complexity of the molecule. These methods involve multi-step organic reactions that construct the ent-kaurane skeleton, typically requiring advanced synthetic techniques and reagents.
Adenanthin has a complex molecular structure characterized by its ent-kaurane framework.
The detailed structural analysis can be performed using techniques like nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS), which confirm the arrangement of atoms within the molecule .
Adenanthin participates in various chemical reactions that highlight its reactivity and interaction with biological targets.
These reactions underscore adenanthin's potential as a therapeutic agent by modulating oxidative stress and cellular signaling pathways.
The mechanism of action of adenanthin primarily involves its interaction with peroxiredoxin proteins.
Understanding the physical and chemical properties of adenanthin is essential for its application in research and medicine.
These properties influence its formulation for biological studies and potential therapeutic applications.
Adenanthin has diverse applications across various fields of research:
Adenanthin, a diterpenoid isolated from Rabdosia adenantha, exerts potent anticancer effects primarily through selective inhibition of thiol-dependent antioxidant systems. Its functional α,β-unsaturated ketone group acts as a Michael acceptor, enabling covalent modification of nucleophilic cysteine residues in redox-regulating enzymes [4] [7] [9].
Adenanthin directly targets the conserved resolving cysteines (Cys173 in Prx I and Cys172 in Prx II), forming covalent adducts that irreversibly inhibit their peroxidase activities. This inhibition prevents the reduction of cellular hydrogen peroxide (H2O2), leading to its pathological accumulation. In pancreatic cancer models, adenanthin treatment (0.1–1 µM) increased intracellular H2O2 by 3.5-fold within 24 hours, exceeding the endurance threshold of malignant cells and triggering DNA damage and apoptosis [1] [9]. The specificity arises from adenanthin’s structural complementarity to the catalytic sites of Prx I/II, distinguishing it from other peroxiredoxin isoforms [9].
Beyond peroxiredoxins, adenanthin impairs the thioredoxin (Trx) system by inhibiting Trx reductase (TrxR) activity. In vitro insulin reduction assays demonstrate that adenanthin (5–20 µM) suppresses TrxR-mediated electron transfer by >80%, disrupting cellular disulfide reduction. Biotinylated adenanthin affinity probes confirm direct binding to Trx-1, altering its redox-active site (Cys32-Gly-Pro-Cys35). This dual inhibition collapses the thioredoxin fold-dependent antioxidant machinery, amplifying oxidative stress in cancer cells [4] [7].
Adenanthin further targets protein disulfide isomerase (PDI), an endoplasmic reticulum chaperone critical for disulfide bond formation. By covalently modifying PDI’s thioredoxin-like domains, adenanthin (10 µM) reduces its isomerase activity by 70% in vitro, inducing endoplasmic reticulum stress and unfolded protein response activation. This multi-target action underscores adenanthin’s mechanism as a "thioredoxin fold-selective" inhibitor rather than an enzyme-specific agent [4] [7].
Table 1: Adenanthin Inhibition Constants for Thiol-Dependent Enzymes
Target Enzyme | IC50 (µM) | Binding Site | Functional Consequence |
---|---|---|---|
Peroxiredoxin I | 0.8 ± 0.2 | Cys173 | H2O2 reduction blocked |
Peroxiredoxin II | 1.2 ± 0.3 | Cys172 | Peroxidase activity inhibited |
Thioredoxin-1 | 5.6 ± 1.1 | Cys32/Cys35 | Disulfide reduction impaired |
PDI | 9.4 ± 2.0 | Thioredoxin-like domains | ER protein folding disrupted |
Adenanthin elevates H2O2 through both direct and indirect mechanisms. By inhibiting Prx I/II, it blocks the enzymatic reduction of peroxides, while Trx system suppression limits regenerating reduced Prx. In pancreatic cancer cells (AsPC-1), adenanthin (0.5 µM) increases H2O2 concentrations to 28.5 ± 3.1 nmol/mg protein (vs. 8.2 ± 1.4 in controls) within 24 hours. This accumulation exceeds the redox buffering capacity, converting H2O2 from a signaling molecule to a cytotoxic agent [1] [6].
Cancer cells exhibit heightened basal ROS levels due to metabolic dysregulation, rendering them vulnerable to further oxidative insults. Adenanthin exploits this by:
Table 2: ROS-Dependent Effects of Adenanthin in Cancer Models
Cancer Type | [Adenanthin] | ROS Increase | Key Outcomes |
---|---|---|---|
Pancreatic (AsPC-1) | 0.5 µM | 3.5-fold H2O2 | 75% proliferation inhibition; S/G2 arrest |
Leukemia (APL) | 1.0 µM | 4.1-fold total ROS | Differentiation; 60% tumor growth reduction |
Liver (HepG2) | 2.0 mM* | 2.8-fold H2O2 | ATP depletion; mTOR inhibition |
*α-ketoglutarate (comparative pro-oxidant) [5] [9]
Adenanthin’s ROS-amplifying effects extend beyond oncology:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7